molecular formula C22H16N2O3S B14621305 Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- CAS No. 58327-96-1

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-

Cat. No.: B14621305
CAS No.: 58327-96-1
M. Wt: 388.4 g/mol
InChI Key: NVUKYPJWBSCYAH-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are characterized by a thiophene ring fused to a pyridine ring. The compound is known for its diverse pharmacological and biological activities, making it a significant subject of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine derivatives typically involves multicomponent reactions. One common method includes the reaction of aldehydes, malononitrile, and thiophenol in the presence of catalysts such as triethylamine or nanosized magnesium oxide in ethanol. This reaction leads to the formation of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile, which can be further reduced to obtain the desired thieno[2,3-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for thieno[2,3-b]pyridine derivatives often involve similar multicomponent reactions but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions are crucial for maximizing yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new thieno[2,3-b]pyridine derivatives with modified functional groups .

Scientific Research Applications

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds and salt-bridge interactions with amino acids in enzyme active sites, thereby inhibiting enzyme activity. The compound’s structure allows it to fit into the active sites of various enzymes, blocking their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid
  • Thieno[2,3-b]pyridine-2-carboxamidine
  • Thieno[2,3-b]pyridine-2-carboxylic acid, 95%

Uniqueness

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of acetylamino and diphenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

58327-96-1

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

3-acetamido-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H16N2O3S/c1-13(25)23-19-18-16(14-8-4-2-5-9-14)12-17(15-10-6-3-7-11-15)24-21(18)28-20(19)22(26)27/h2-12H,1H3,(H,23,25)(H,26,27)

InChI Key

NVUKYPJWBSCYAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC2=C1C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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